N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
Overview
Description
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C8H6F4N2O and its molecular weight is 222.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitrogen Fertilization and Soil Fertility
Recent research has highlighted the significant roles that urea and its derivatives play in agriculture, specifically in nitrogen fertilization and enhancing soil fertility. Urea fertilizers, including N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, have been studied for their potential to improve agricultural productivity by addressing nitrogen deficiency in crops. These compounds are crucial for their role in nitrogen metabolism in various agricultural settings.
Urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), have shown effectiveness in reducing the adverse effects of urea fertilizers on seed germination and seedling growth by retarding the hydrolysis of urea in soil. This leads to decreased ammonia volatilization and nitrite accumulation, which are common problems associated with urea-based fertilizers (Bremner, 1995). Additionally, the application of urease and nitrification inhibitors has been discussed as a strategy to mitigate greenhouse gas emissions associated with urea fertilization, contributing to more environmentally friendly agricultural practices (Ray et al., 2020).
Urea Metabolism in Ruminants
In the context of animal nutrition, studies on urea metabolism in ruminants have explored how urea, including its derivatives, can be utilized as a non-protein nitrogen source in the diets of ruminants. This is particularly important for the economical and efficient feeding of livestock, where urea is converted into essential amino acids by rumen microorganisms, thus supporting animal growth and milk production (Jin et al., 2018).
Urease Inhibitors in Medical Applications
Furthermore, urease inhibitors have potential applications in medical research, particularly in treating infections caused by urease-producing bacteria. Compounds that inhibit urease activity could be useful in treating gastric and urinary tract infections by preventing the harmful effects of ammonia production from urea hydrolysis. This highlights the therapeutic potential of urease inhibitors, including those derived from this compound, in combating bacterial infections (Kosikowska & Berlicki, 2011).
Environmental and Sustainable Applications
Research has also focused on the environmental aspects of urea and its derivatives, including their role in biological nitrogen fixation and sustainable agriculture. Techniques that utilize biological processes to fix atmospheric nitrogen can reduce the dependence on synthetic nitrogen fertilizers, thus promoting sustainable agricultural practices and reducing environmental pollution (Choudhury & Kennedy, 2004).
Properties
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDISJBNQHJOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, as part of TLK-19705, interact with CCR2 and what are the downstream effects?
A1: The provided research paper focuses on the in vivo effects of TLK-19705, which incorporates this compound in its structure. The study demonstrates that TLK-19705 acts as a CCR2 antagonist []. This means it binds to the CCR2 receptor, likely preventing the binding of its natural ligand, CCL2. By blocking this interaction, TLK-19705 disrupts the CCL2/CCR2 signaling pathway. This pathway plays a crucial role in inflammatory responses, and its inhibition by TLK-19705 leads to a reduction in inflammation. The study specifically shows that TLK-19705 treatment ameliorates albuminuria in diabetic mice and reduces atherosclerotic lesions in a mouse model of atherosclerosis []. These findings suggest that blocking the CCL2/CCR2 pathway with antagonists like TLK-19705 could have therapeutic benefits in inflammatory diseases.
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